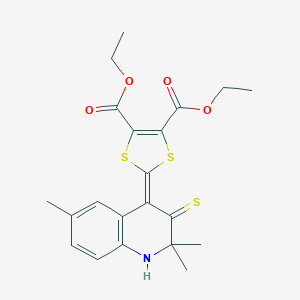
diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is an intriguing organosulfur compound known for its complex structure and versatile reactivity. This compound boasts a unique combination of sulfur-containing dithiole and quinoline moieties, making it a subject of interest in various fields such as organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate typically involves the condensation of appropriate precursors under specific reaction conditions. For example, a common route might start with the synthesis of the 2,2,6-trimethyl-3-thioxoquinoline intermediate, followed by its reaction with a dithiole-4,5-dicarboxylate derivative in the presence of suitable catalysts and solvents. Typical conditions may include elevated temperatures and inert atmospheres to ensure optimal yields.
Industrial Production Methods: Industrial production methods for this compound would likely leverage scalable synthetic routes that are both cost-effective and efficient. Catalytic systems and continuous flow processes could be employed to enhance the production rate and purity of the final product, while minimizing environmental impact.
化学反应分析
Types of Reactions: Diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate can undergo a variety of chemical reactions:
Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Can be reduced to form the corresponding dihydro derivative.
Substitution: : Involves nucleophilic or electrophilic substitution at specific positions on the quinoline or dithiole rings.
Common Reagents and Conditions: Common reagents might include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Typical conditions would vary depending on the desired transformation, but generally, reactions would be carried out in solvents like dichloromethane or toluene under controlled temperatures.
Major Products: The major products formed from these reactions would be dictated by the nature of the reacting species. For instance, oxidation would yield sulfoxides or sulfones, while reduction would result in dihydroquinoline derivatives.
科学研究应用
Chemistry: In the realm of chemistry, this compound serves as a building block for more complex molecular architectures
Biology: In biological research, diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate has been investigated for its potential as a pharmacophore. Studies suggest it may exhibit biological activity against certain disease targets, making it a candidate for drug development.
Medicine: In medicine, this compound's structural features make it a potential lead compound for the development of new therapeutic agents. Its ability to modulate biological pathways could be harnessed for treating various conditions, although extensive research is required to fully understand its pharmacological profile.
Industry: Industrially, this compound could be used in the development of advanced materials, such as organic semiconductors or catalytic systems. Its diverse reactivity profile makes it a versatile component in the synthesis of functionalized materials.
作用机制
The mechanism by which diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate exerts its effects is largely dependent on its interactions with specific molecular targets. For example, it may act by inhibiting or activating certain enzymes or receptors, modulating signal transduction pathways, or interacting with nucleic acids.
相似化合物的比较
Comparison with Other Similar Compounds: Compared to other quinoline derivatives, diethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate stands out due to its unique combination of sulfur-containing groups and its versatile reactivity. While other compounds may share some structural similarities, none possess the exact configuration and functional groups that confer its distinct properties.
List of Similar Compounds:Quinoline: : The parent structure without the dithiole moiety.
2,3-Dihydroquinolin-4(1H)-one: : Lacks the sulfur-containing groups.
Dithiole-4,5-dicarboxylates: : Similar but without the quinoline scaffold.
In sum, this compound is a compound with rich potential for scientific exploration across various fields. With its unique structure and reactivity, it continues to be a focal point for research and development. Hope that gives you a good starting point!
属性
IUPAC Name |
diethyl 2-(2,2,6-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S3/c1-6-25-18(23)15-16(19(24)26-7-2)29-20(28-15)14-12-10-11(3)8-9-13(12)22-21(4,5)17(14)27/h8-10,22H,6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZHBAMWWCDALS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)C)NC(C2=S)(C)C)S1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

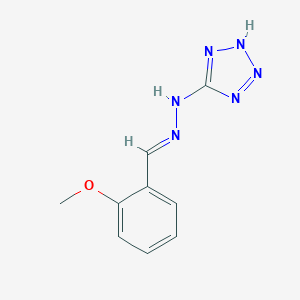
![Ethyl 2-{[2-(1,3-benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B412940.png)
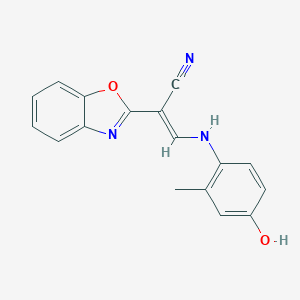
![3,4-Dimethoxybenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B412943.png)
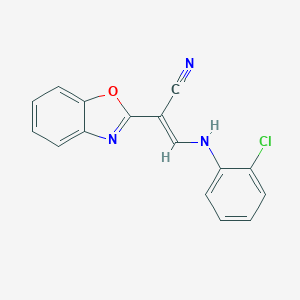
![Ethyl 2-{4-[acetyl(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B412948.png)
![5-[3-(2,4-Dichlorophenyl)-2-propenoyl]-2,2'-bithiophene](/img/structure/B412949.png)
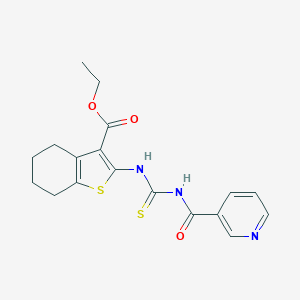
![Methyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B412953.png)
![N-[(2-bromo-4-nitrophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B412954.png)
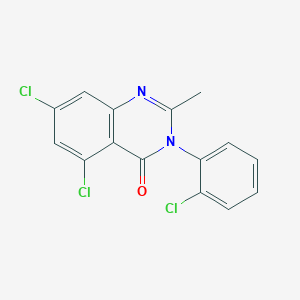
![1-(4-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1H-pyrrole-2,5-dione](/img/structure/B412957.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B412959.png)
